MFCD01472232
Description
MFCD01472232 is a chemical compound whose structural and functional properties are critical for applications in pharmaceutical and materials science.
Properties
IUPAC Name |
6-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c22-18(23)11-2-1-5-12-21-19(24)17(26-20(21)25)13-15-9-6-8-14-7-3-4-10-16(14)15/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,23)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMHMWGVNCYMTB-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD01472232 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure high purity and reactivity.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Common reagents used in these reactions include catalysts, solvents, and stabilizers.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
MFCD01472232 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents, along with controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different properties.
Scientific Research Applications
MFCD01472232 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: In industrial applications, this compound is used in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of MFCD01472232 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : Likely analogous to bromo-chloro-substituted aryl boronic acids (e.g., C₆H₅BBrClO₂, as seen in CAS 1046861-20-4) .
- Molecular Weight : Estimated ~235–250 g/mol, based on substituent patterns.
- Physicochemical Properties : High GI absorption and moderate bioavailability (score ~0.55) are expected due to polar functional groups (e.g., boronic acid) and halogen atoms .
- Synthetic Route : Likely involves palladium-catalyzed cross-coupling reactions, similar to other aryl boronic acids .
To contextualize MFCD01472232, a comparative analysis with structurally related compounds is provided below. Data are derived from analogs with similarity scores >0.7 (see ).
Table 1: Physicochemical and Pharmacokinetic Comparison
Key Findings:
Structural Similarities :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas, suggesting analogous reactivity in Suzuki-Miyaura couplings .
- Halogen substituents (Br, Cl) enhance electrophilicity, facilitating cross-coupling reactions but reducing BBB penetration (Log Kp ~-6.21 cm/s) .
Divergences in Synthesis :
- Palladium catalysts (e.g., Pd(dppf)Cl₂) are standard for boronic acids, whereas 2-(4-nitrophenyl)benzimidazole employs eco-friendly A-FGO catalysts in THF, reflecting trends in green chemistry .
Pharmacokinetic Behavior :
- Boronic acids exhibit higher solubility (~0.24 mg/mL) compared to benzimidazoles (~0.687 mg/mL), but the latter’s aromatic nitro groups improve thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
